molecular formula C13H13Cl2N B1469405 1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile CAS No. 1307812-13-0

1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile

Cat. No.: B1469405
CAS No.: 1307812-13-0
M. Wt: 254.15 g/mol
InChI Key: UFNRMHRNHPKLKN-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C13H13Cl2N It is characterized by the presence of a cyclohexane ring bonded to a nitrile group and a 3,5-dichlorophenyl group

Properties

IUPAC Name

1-(3,5-dichlorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N/c14-11-6-10(7-12(15)8-11)13(9-16)4-2-1-3-5-13/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNRMHRNHPKLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with cyclohexylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using anhydrous conditions to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dichlorobenzophenone or 3,5-dichlorobenzoic acid.

    Reduction: Formation of 1-(3,5-dichlorophenyl)cyclohexylamine.

    Substitution: Formation of compounds with various functional groups replacing the chlorine atoms on the phenyl ring.

Scientific Research Applications

1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile
  • 1-(2,4-Dichlorophenyl)cyclohexanecarbonitrile
  • 1-(3,5-Dichlorophenyl)cyclohexanecarboxylic acid

Uniqueness

1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This compound’s distinct structure allows for targeted applications in various fields of research, making it a valuable chemical entity.

Biological Activity

1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound features a cyclohexane ring with a cyano group and a 3,5-dichlorophenyl substituent. Its molecular formula is C13H12Cl2NC_{13}H_{12}Cl_2N, with a molecular weight of approximately 265.15 g/mol. The presence of chlorine atoms in the phenyl ring may enhance lipophilicity and influence biological interactions.

Synthesis Methods

The synthesis of this compound can involve several methods, including:

  • Nuclear Magnetic Resonance (NMR) : Used for structural confirmation.
  • X-ray Diffraction (XRD) : To determine crystal structure.
  • Fourier Transform Infrared Spectroscopy (FTIR) : For functional group identification.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability.

Biological Activity

This compound exhibits significant biological activity, particularly in the following areas:

Antitumor Activity

Recent studies have highlighted its potential as an antitumor agent. For instance, it demonstrated cytotoxicity against various human cancer cell lines. The IC50 values for two notable lines were reported as follows:

Cell LineIC50 (μg/ml)
HepG-23.07
HCT-1167.15

This indicates that the compound has a potent effect on liver and colon cancer cells, suggesting further investigation into its mechanisms of action is warranted.

Antimicrobial Properties

Research indicates that derivatives of the compound may possess antimicrobial activity. Studies have shown effectiveness against various bacterial strains, although specific data on this compound itself remains limited.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors involved in tumor growth or microbial resistance.

Case Studies

Case studies provide valuable insights into the real-world applications and effects of this compound:

  • Case Study on Antitumor Efficacy :
    • A study evaluated the impact of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
  • Case Study on Antimicrobial Activity :
    • Another investigation assessed the antimicrobial properties against resistant bacterial strains. The compound exhibited notable inhibition zones in agar diffusion tests, indicating potential for development as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile
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1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile

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